(R)-3-(Pyrrolidin-2-yl)phenol hydrochloride (CAS 2241594-46-5) is an enantiopure, bifunctional chiral building block procured for advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a stereodefined pyrrolidine ring and a meta-substituted phenolic hydroxyl group, it serves as a critical precursor for synthesizing CNS-active agents, kinase inhibitors, and macrocyclic therapeutics. Supplied as a stable hydrochloride salt, it mitigates the handling challenges typical of free-base secondary amines, offering extended shelf-life, precise stoichiometry for scale-up, and immediate readiness for orthogonal functionalization (e.g., N-alkylation followed by O-cross-coupling) [1].
Substituting this compound with its racemic counterpart (CAS 933733-36-9) or the free-base form compromises process economics and final product efficacy. In targeted drug discovery, utilizing the racemate necessitates late-stage chiral resolution, which inherently caps theoretical yields at 50% and introduces costly chromatographic steps. Furthermore, the free base of pyrrolidine derivatives is prone to atmospheric oxidation and hygroscopicity, leading to variable assay purity and unpredictable reaction kinetics. Procurement of the pre-resolved (R)-enantiomer as a hydrochloride salt ensures absolute stereochemical control from step one, guarantees a free-flowing solid for accurate mass dosing, and standardizes solubility profiles in polar aprotic solvents during automated synthesis [1].
Utilizing the pre-resolved (R)-enantiomer eliminates the need for downstream chiral chromatography, which is required when starting from racemic 3-(pyrrolidin-2-yl)phenol. In typical API synthetic routes, late-stage resolution of racemic pyrrolidines incurs a minimum 50% yield loss, plus additional solvent and time costs. By procuring the enantiopure (R)-hydrochloride salt, process chemists achieve near-quantitative stereochemical retention (>99% ee) throughout early-stage coupling steps, effectively doubling the throughput of target chiral APIs compared to the racemic baseline [1].
| Evidence Dimension | Theoretical maximum yield of enantiopure API |
| Target Compound Data | 100% theoretical retention of (R)-configuration |
| Comparator Or Baseline | Racemic 3-(pyrrolidin-2-yl)phenol (CAS 933733-36-9) (Max 50% yield post-resolution) |
| Quantified Difference | >50% absolute increase in chiral yield efficiency |
| Conditions | Standard multi-step API synthesis without late-stage resolution |
Procuring the pre-resolved enantiomer directly bypasses the most restrictive bottleneck in chiral drug manufacturing, halving raw material waste.
The hydrochloride salt form of (R)-3-(pyrrolidin-2-yl)phenol provides critical advantages in handling and storage over the corresponding free base. Free pyrrolidines are highly susceptible to N-oxidation and moisture absorption, often transitioning into intractable, discolored oils that complicate accurate stoichiometric weighing. The hydrochloride salt maintains a crystalline, free-flowing state with minimal moisture uptake at standard relative humidity, ensuring >98% assay purity over extended storage. This translates to highly reproducible molar equivalents during sensitive N-alkylation or cross-coupling reactions [1].
| Evidence Dimension | Physical state and oxidative stability |
| Target Compound Data | Free-flowing solid, >98% purity retention over 6+ months |
| Comparator Or Baseline | Free base (R)-3-(pyrrolidin-2-yl)phenol (prone to oiling and N-oxidation) |
| Quantified Difference | Significant reduction in hygroscopic mass variation and oxidative degradation |
| Conditions | Ambient storage and standard laboratory weighing |
Stable solid salts prevent batch-to-batch variability caused by degraded or water-logged free bases, ensuring reproducible synthetic scale-up.
The distinct pKa difference between the hydrochloride-protected secondary amine and the free phenolic hydroxyl allows for highly chemoselective functionalization. In standard basic media, the phenol can be selectively O-alkylated or converted to a triflate for Suzuki/Stille couplings, while the amine remains temporarily protonated or can be selectively Boc-protected in a one-pot procedure. Attempting similar orthogonal protection on isomeric amino-alcohols without the specific steric and electronic environment of the meta-substituted pyrrolidinyl-phenol often results in competing N/O-alkylation mixtures, reducing the yield of the desired monoprotected intermediate [1].
| Evidence Dimension | Chemoselectivity in initial protection/alkylation |
| Target Compound Data | High selectivity for orthogonal N- or O-functionalization |
| Comparator Or Baseline | Aliphatic amino-alcohols or unprotected free bases |
| Quantified Difference | Minimized N/O-dialkylation byproducts |
| Conditions | Standard basic alkylation or protection conditions (e.g., Boc2O, mild base) |
Predictable orthogonal reactivity streamlines the synthesis of complex macrocycles and targeted therapeutics, reducing purification overhead.
As a direct precursor for advanced oncology and pain-management drugs, the compound provides the essential chiral pyrrolidine pharmacophore and a functionalizable phenol handle for macrocyclization. The high enantiomeric purity ensures the correct spatial orientation required for optimal kinase binding, directly leveraging the yield advantages of the pre-resolved building block [1].
The (R)-pyrrolidine motif is a privileged structure in neurochemistry. Procuring this specific building block enables the rapid generation of libraries targeting sigma receptors or monoamine transporters, where the hydrochloride salt ensures reliable dosing and solubility in standard assay preparation [2].
The rigid chiral environment of the pyrrolidine ring, coupled with the hydrogen-bonding capacity of the phenol, makes it an excellent scaffold for developing custom chiral ligands or organocatalysts for asymmetric transformations. The stability of the salt form allows for long-term storage of the catalyst precursor without degradation [3].